molecular formula C12H16N2O4S2 B12728061 2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro- CAS No. 104746-33-0

2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro-

Cat. No.: B12728061
CAS No.: 104746-33-0
M. Wt: 316.4 g/mol
InChI Key: BOZLLIJVYKNKCD-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thiourea and α-haloketones under acidic or basic conditions.

    Condensation Reactions: Combining dicarbonyl compounds with sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Using reducing agents to convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Halogenation, alkylation, or acylation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or amine derivatives.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Thiazine-2,4(3H)-dione: A simpler analog without the butanediyl linkage.

    1,3-Thiazolidine-2,4-dione: A related compound with a different ring structure.

    Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different substituents.

Uniqueness

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is unique due to its specific ring structure and the presence of the butanediyl linkage, which may confer distinct chemical and biological properties.

Properties

CAS No.

104746-33-0

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[4-(2,4-dioxo-1,3-thiazinan-3-yl)butyl]-1,3-thiazinane-2,4-dione

InChI

InChI=1S/C12H16N2O4S2/c15-9-3-7-19-11(17)13(9)5-1-2-6-14-10(16)4-8-20-12(14)18/h1-8H2

InChI Key

BOZLLIJVYKNKCD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N(C1=O)CCCCN2C(=O)CCSC2=O

Origin of Product

United States

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